molecular formula C16H21N5O2 B6701108 N-[[2-(2-hydroxycyclohexyl)tetrazol-5-yl]methyl]-N-methylbenzamide

N-[[2-(2-hydroxycyclohexyl)tetrazol-5-yl]methyl]-N-methylbenzamide

Cat. No.: B6701108
M. Wt: 315.37 g/mol
InChI Key: LUGGKJYLMZAYJF-UHFFFAOYSA-N
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Description

N-[[2-(2-hydroxycyclohexyl)tetrazol-5-yl]methyl]-N-methylbenzamide is a complex organic compound that features a tetrazole ring, a hydroxycyclohexyl group, and a benzamide moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The tetrazole ring, in particular, is known for its stability and ability to participate in various biological interactions.

Properties

IUPAC Name

N-[[2-(2-hydroxycyclohexyl)tetrazol-5-yl]methyl]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-20(16(23)12-7-3-2-4-8-12)11-15-17-19-21(18-15)13-9-5-6-10-14(13)22/h2-4,7-8,13-14,22H,5-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGGKJYLMZAYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NN(N=N1)C2CCCCC2O)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(2-hydroxycyclohexyl)tetrazol-5-yl]methyl]-N-methylbenzamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the click chemistry approach which involves the reaction of azides with alkynes under mild conditions to form the tetrazole ring. The hydroxycyclohexyl group can be introduced through a hydroxylation reaction, and the benzamide moiety is typically formed through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(2-hydroxycyclohexyl)tetrazol-5-yl]methyl]-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium hydride (NaH).

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the nitro group would yield an amine.

Scientific Research Applications

N-[[2-(2-hydroxycyclohexyl)tetrazol-5-yl]methyl]-N-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s ability to interact with biological molecules makes it useful for studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Due to its potential pharmacological properties, it is being investigated for use in drug development, particularly as an anti-inflammatory or anticancer agent.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[[2-(2-hydroxycyclohexyl)tetrazol-5-yl]methyl]-N-methylbenzamide exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The tetrazole ring can participate in hydrogen bonding and other non-covalent interactions, which can modulate the activity of these targets. Additionally, the hydroxycyclohexyl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

N-[[2-(2-hydroxycyclohexyl)tetrazol-5-yl]methyl]-N-methylbenzamide can be compared with other tetrazole-containing compounds such as:

    Losartan: An angiotensin II receptor antagonist used to treat high blood pressure.

    Valsartan: Another angiotensin II receptor antagonist with similar uses.

    Candesartan: A medication used to treat high blood pressure and heart failure.

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